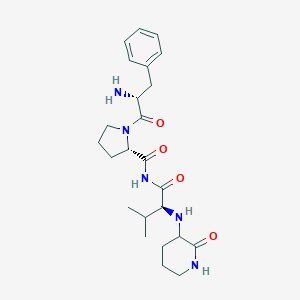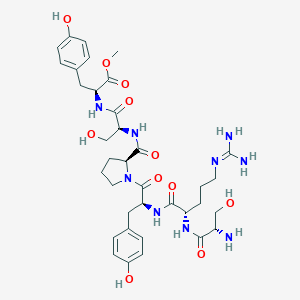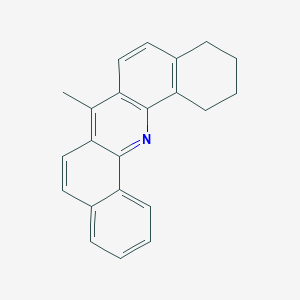![molecular formula C21H24INO4 B010371 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide CAS No. 2679-26-7](/img/structure/B10371.png)
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide, also known as Berberine, is an isoquinoline alkaloid that is found in several plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. This compound has been used for centuries in traditional medicine to treat a variety of ailments, including diarrhea, dysentery, and infections. In recent years, Berberine has gained attention for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is complex and involves several pathways. This compound has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B by this compound leads to improved insulin sensitivity and glucose uptake. This compound has also been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in the regulation of cellular metabolism and aging.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound has been shown to lower blood glucose levels by increasing insulin sensitivity and glucose uptake. This compound has also been shown to lower cholesterol levels by inhibiting the activity of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol synthesis. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
实验室实验的优点和局限性
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. This compound is also readily available and can be synthesized or extracted from plant sources. However, this compound also has some limitations for lab experiments, including its poor bioavailability and rapid metabolism. This compound is also known to interact with several drug-metabolizing enzymes, which may affect the results of lab experiments.
未来方向
There are several future directions for research on 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. One area of research is the development of novel formulations of this compound to improve its bioavailability and pharmacokinetics. Another area of research is the identification of new targets and pathways for this compound in various diseases. Additionally, more studies are needed to investigate the safety and efficacy of this compound in humans, particularly in long-term use and in combination with other drugs.
合成方法
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be synthesized through several methods, including chemical synthesis, microbial synthesis, and plant extraction. The chemical synthesis of this compound involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3,4-trimethoxybenzyl bromide, followed by reduction and iodination to obtain this compound. The microbial synthesis of this compound involves the use of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce this compound through metabolic pathways. The plant extraction method involves the isolation of this compound from plant sources using solvents and chromatography techniques.
科学研究应用
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In cardiovascular research, this compound has been shown to lower cholesterol levels, reduce blood pressure, and prevent atherosclerosis.
属性
| 2679-26-7 | |
分子式 |
C21H24INO4 |
分子量 |
481.3 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-9,11-13H,10H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
NEDMOWXPUGKQAV-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
规范 SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
| 2679-26-7 | |
同义词 |
1-((3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide; N-methylpapaverine; 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium; 2-Methyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-2-ium; Nsc169685 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



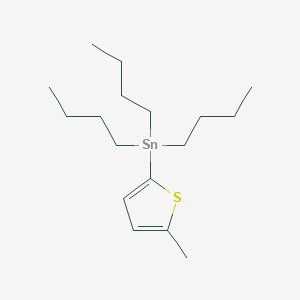
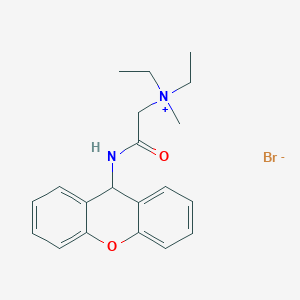
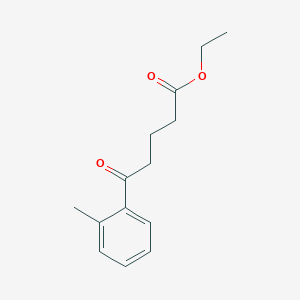
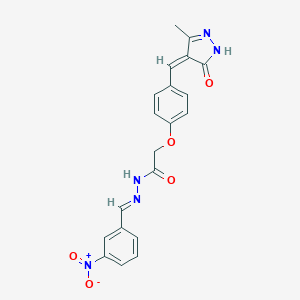

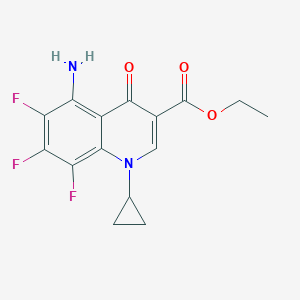
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
